molecular formula C11H13N3OS B13684414 2-Amino-5-(2-propoxyphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-propoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B13684414
M. Wt: 235.31 g/mol
InChI Key: NXLKUJUDFWXUTH-UHFFFAOYSA-N
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Description

2-Amino-5-(2-propoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-propoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-propoxybenzohydrazide with thiocarbonyl compounds in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-propoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-propoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the 2-propoxyphenyl group, resulting in different chemical properties and applications.

    5-Phenyl-1,3,4-thiadiazole: Lacks the amino group, affecting its biological activity.

    2-Propoxy-1,3,4-thiadiazole: Lacks the amino group, leading to different reactivity and applications.

Uniqueness: 2-Amino-5-(2-propoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of both the amino and 2-propoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-(2-propoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c1-2-7-15-9-6-4-3-5-8(9)10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

NXLKUJUDFWXUTH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2=NN=C(S2)N

Origin of Product

United States

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